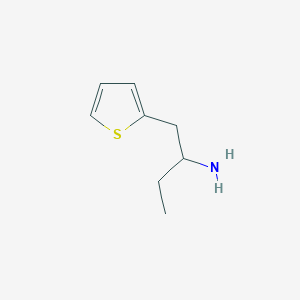

1-(Thiophen-2-yl)butan-2-amine

Description

Contextual Significance of Thiophene (B33073) Derivatives in Organic Synthesis and Materials Science

Thiophene derivatives are a critical class of five-membered heterocyclic compounds containing a sulfur atom. benthamdirect.com They are not only present in numerous natural products but are also integral components of a vast array of synthetic compounds with significant biological activities. benthamdirect.comresearchgate.net In organic synthesis, thiophenes serve as versatile intermediates for the construction of more complex molecules, including linearly and angularly polyannelated heterocyclic systems. derpharmachemica.com The development of efficient synthetic methodologies for thiophene derivatives, such as those involving metal-catalyzed cyclizations or condensations, continues to be an active area of research. mdpi.comorganic-chemistry.org

The applications of thiophene derivatives extend into materials science, where their electronic properties are harnessed in the development of organic electronics. benthamdirect.comrsc.org Thiophene-based polymers and small molecules are utilized in organic photovoltaics, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). researchgate.net The ability to tune the electronic and optical properties of these materials through chemical modification of the thiophene ring makes them highly attractive for these applications. rsc.org For instance, the introduction of specific substituents can influence the material's conductivity and stability. rsc.org

Role of Amine Functionality in Structural Diversity and Reactivity

The amine functional group, characterized by a basic nitrogen atom with a lone pair of electrons, is a fundamental component in organic chemistry. chemistrytalk.orgbyjus.com Amines are derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups, leading to primary, secondary, or tertiary amines. fiveable.mewikipedia.org This classification influences their physical and chemical properties, including their basicity and nucleophilicity. chemistrytalk.orguniversalclass.com

The presence of an amine group imparts significant structural diversity and reactivity to a molecule. chemistrytalk.org Amines can participate in a wide range of chemical reactions, including alkylation, acylation, and the formation of amides and sulfonamides. wikipedia.org Their basic nature allows them to form ammonium (B1175870) salts upon reaction with acids. byjus.com In a biological context, the amine group is crucial for the structure and function of many biomolecules, including amino acids, which are the building blocks of proteins. byjus.comfiveable.me The ability of the amine group to form hydrogen bonds also plays a vital role in molecular interactions. universalclass.com

Scope of Academic Inquiry into 1-(Thiophen-2-yl)butan-2-amine (B146331) and Related Structures

The specific compound, this compound, and its related structures are subjects of interest within the broader field of thiophene chemistry. Research into these molecules often focuses on their synthesis, chemical properties, and potential applications. The synthesis of such compounds can be achieved through various organic reactions, and their structural analogs are often explored to understand structure-activity relationships.

Academic inquiry into related thiophen-2-yl amines, such as 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride and 3-(Thiophen-2-yl)quinolin-2-amine, highlights the diverse potential of this class of compounds. smolecule.comontosight.ai Studies may involve spectroscopic analysis to characterize these molecules and computational methods to predict their properties. The exploration of their electrochemical behavior and reactivity provides insights into their potential utility in various chemical and biological systems. acs.org The investigation of compounds like (2R)-4-(thiophen-2-yl)butan-2-amine and other derivatives further expands the chemical space and potential applications of thiophen-2-yl amines. enaminestore.com

Chemical and Physical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 138769-17-2 | C8H13NS | 155.26 |

| n-(1-(Thiophen-2-yl)ethyl)butan-2-amine | 1019605-14-1 | C10H17NS | 183.31 |

| 1-(3-Methylthiophen-2-yl)butan-1-amine | Not Available | C10H15NS | 185.29 |

| 4-(Thiophen-2-yl)butan-1-amine | Not Available | C8H13NS | 155.26 |

| 1-(Thiophen-2-yl)butan-1-amine | 473732-79-5 | C8H13NS | 155.26 |

| 3-methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride | Not Available | C9H16ClNS | 205.75 |

Structure

3D Structure

Properties

CAS No. |

138769-17-2 |

|---|---|

Molecular Formula |

C8H13NS |

Molecular Weight |

155.26 g/mol |

IUPAC Name |

1-thiophen-2-ylbutan-2-amine |

InChI |

InChI=1S/C8H13NS/c1-2-7(9)6-8-4-3-5-10-8/h3-5,7H,2,6,9H2,1H3 |

InChI Key |

ROSMJBLXJLMJLV-UHFFFAOYSA-N |

SMILES |

CCC(CC1=CC=CS1)N |

Canonical SMILES |

CCC(CC1=CC=CS1)N |

Synonyms |

2-Thiopheneethanamine, -alpha--ethyl-, (+)- |

Origin of Product |

United States |

Synthetic Methodologies for 1 Thiophen 2 Yl Butan 2 Amine and Its Analogues

Classical Approaches to α-Branched Amines with Thiophene (B33073) Moieties

Traditional synthetic methods for preparing thiophene-containing α-branched amines have long been established, primarily relying on reductive amination, organometallic additions, and various condensation reactions.

Reductive Amination Strategies

Reductive amination is a cornerstone for the synthesis of amines from carbonyl compounds. nih.gov This two-step process involves the condensation of a ketone or aldehyde with an amine source, typically ammonia (B1221849) or a primary amine, to form an imine intermediate. This intermediate is then reduced to the corresponding amine. nih.govmasterorganicchemistry.com For the synthesis of 1-(thiophen-2-yl)butan-2-amine (B146331), the precursor ketone, 1-(thiophen-2-yl)butan-2-one (B3004393), would be reacted with an ammonia source.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are valued for their ability to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com Iridium-based catalysts have also been developed for the reductive amination of ketones with heteroaromatic rings like thiophene, providing good yields of the corresponding primary amines. kanto.co.jp The choice of solvent and the presence of additives, such as acetic acid, can significantly influence the reaction's efficiency and minimize the formation of byproducts like alcohols. kanto.co.jp

| Precursor | Reagents | Product | Notes |

| 1-(Thiophen-2-yl)butan-2-one | 1. Ammonia (or ammonium (B1175870) salt) 2. Reducing agent (e.g., NaBH3CN, Ir-catalyst) | This compound | A versatile and widely used method. |

| Aromatic Ketones | Ammonium formate, Iridium catalyst | Primary amines | Effective for a broad range of carbonyls. nih.gov |

| 2-Acetylthiophene | Ammonium formate, Iridium catalyst | 1-(Thiophen-2-yl)ethanamine | Lower conversion observed compared to furan (B31954) analog. nih.gov |

Grignard Reactions and Related Organometallic Routes

Grignard reactions offer a powerful method for carbon-carbon bond formation and can be adapted for amine synthesis. One approach involves the reaction of a Grignard reagent with an imine or a related electrophile. For instance, a thienyl Grignard reagent, such as 2-thienylmagnesium bromide, can be added to an appropriate imine to construct the desired carbon skeleton and introduce the amino group.

Alternatively, a multi-step sequence can be employed. For example, 2-bromothiophene (B119243) can be converted to 2-thienylmagnesium bromide, which then reacts with an epoxide to form a thiophene ethanol (B145695) derivative. google.com This alcohol can subsequently be converted to the target amine through processes like esterification followed by amination. google.com The use of tertiary amines as solvents or additives can facilitate Grignard reagent formation in hydrocarbon solvents. mdma.ch

| Reactant 1 | Reactant 2 | Product | Notes |

| 2-Bromothiophene | 1. Mg 2. Ethylene oxide | 2-(Thiophen-2-yl)ethanol | Intermediate for further amination. google.com |

| Thiophene derivatives | EtMgCl, catalytic Cy2NH | Metalated thiophenes | For subsequent cross-coupling reactions. researchgate.net |

| Aryl halides | Thienyl Grignard reagent | Aryl-substituted thiophenes | Catalyzed by palladium complexes. rsc.org |

Condensation Reactions for Amine-Containing Thiophene Scaffolds

Various condensation reactions are instrumental in constructing the thiophene ring itself, which can then be further functionalized to introduce the amine group. The Paal-Knorr thiophene synthesis, for example, involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, like phosphorus pentasulfide, to form the thiophene ring. derpharmachemica.compharmaguideline.com

The Gewald aminothiophene synthesis is another key method, which produces 2-aminothiophenes through the base-catalyzed condensation of a ketone with a β-ketonitrile, followed by cyclization with elemental sulfur. derpharmachemica.compharmaguideline.com While these methods are powerful for creating substituted thiophenes, they often require subsequent steps to achieve the specific structure of this compound. For instance, a 2-aminothiophene might undergo alkylation or other modifications. Multicomponent reactions (MCRs) have also emerged as efficient strategies for the one-pot synthesis of diverse thiophene derivatives. tandfonline.com

| Reaction Name | Reactants | Product Type | Reference |

| Paal-Knorr Synthesis | 1,4-Diketone, Sulfur source | Substituted Thiophene | derpharmachemica.compharmaguideline.com |

| Gewald Synthesis | Ketone, β-Ketonitrile, Sulfur | 2-Aminothiophene | derpharmachemica.compharmaguideline.com |

| Mannich-type Reaction | Thiophene, Formaldehyde, Hydroxylamine salt | Thenylhydroxylamines/amines | google.com |

Advanced and Stereoselective Synthesis

Modern synthetic chemistry has seen the development of more sophisticated and selective methods, including biocatalysis and advanced metal-catalyzed reactions, to produce chiral amines with high enantiopurity.

Biocatalytic Reductive Amination using Amine Dehydrogenases

Biocatalysis, particularly the use of enzymes like amine dehydrogenases (AmDHs), has revolutionized the synthesis of chiral amines. nih.govrsc.orgrsc.org AmDHs catalyze the asymmetric reductive amination of prochiral ketones, using ammonia as the amine source, to produce enantiomerically pure amines. nih.gov This method is highly attractive due to its high selectivity and operation under mild, environmentally friendly conditions.

For the synthesis of (R)- or (S)-1-(thiophen-2-yl)butan-2-amine, a suitable AmDH would be selected to catalyze the reaction between 1-(thiophen-2-yl)butan-2-one and ammonia. The stereochemical outcome (R or S) is determined by the specific enzyme used. nih.govrsc.org Engineered AmDHs have shown broad substrate scope, accepting various aromatic and aliphatic ketones. researchgate.net Imine reductases (IREDs) represent another class of enzymes that can catalyze the reduction of pre-formed imines or perform reductive amination, and have been successfully applied to ketones bearing thiophene rings. rsc.org

| Enzyme Class | Substrate | Product | Key Features |

| Amine Dehydrogenase (AmDH) | Prochiral ketones, Ammonia | Chiral primary amines | High enantioselectivity (often >99% ee). nih.govrsc.org |

| Imine Reductase (IRED) | Ketones, Amines | Chiral secondary amines | Can accept bulky substrates like thiophenes. rsc.org |

| Engineered AmDHs | 1-Hydroxybutan-2-one | (S)-2-Aminobutan-1-ol | Demonstrates applicability to functionalized ketones. frontiersin.org |

Metal-Catalyzed Functionalization and Coupling Strategies

Transition-metal catalysis offers powerful tools for the direct functionalization of C-H bonds and for constructing complex molecules through cross-coupling reactions. nih.gov Palladium and nickel catalysts are frequently used for the direct C-H arylation of thiophenes, allowing for the introduction of various substituents onto the thiophene ring. researchgate.netorganic-chemistry.org

In the context of synthesizing analogues of this compound, these methods can be used to modify the thiophene ring before or after the introduction of the aminobutyl side chain. For example, a C-H functionalization reaction could be used to couple a thiophene derivative with a suitable partner to build a more complex scaffold. mdpi.com While direct catalytic methods to install the entire aminobutyl group in a single step are less common, the combination of metal-catalyzed cross-coupling to build the carbon skeleton followed by one of the amination strategies discussed above is a powerful and versatile approach.

| Catalyst System | Reaction Type | Substrates | Product Type |

| Palladium(II) acetate (B1210297) | Direct C-H Arylation | Thiophenes, Aryl halides | Aryl-substituted thiophenes |

| Nickel complexes | Cross-coupling | Thienyl Grignard reagents, Aryl halides | Aryl-substituted thiophenes |

| Rhodium complexes | Annulation | Thiadiazoles, Alkynes | Highly substituted thiophenes |

Synthesis of Key Precursors for this compound

The synthesis of the target compound, this compound, is highly dependent on the efficient construction of its molecular precursors. These precursors are primarily thiophene rings bearing a four-carbon chain, which is later modified to include the amine group. The initial and most critical phase of this synthesis involves the creation of thiophene-substituted carbonyl compounds that serve as the foundation for the subsequent amination step.

Thiophene-Substituted Carbonyl Intermediates (e.g., 1-(Thiophen-2-yl)propan-2-one)

A cornerstone in the synthesis of thiophene-based amines is the preparation of carbonyl intermediates, such as ketones and aldehydes. acs.org These intermediates provide a reactive site for the introduction of the nitrogen-containing group.

One of the most prevalent methods for synthesizing the key precursor, 1-(thiophen-2-yl)propan-2-one, is the Friedel-Crafts acylation. derpharmachemica.com This electrophilic aromatic substitution reaction involves treating thiophene with an acylating agent, such as propionyl chloride, in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). chemicalbook.com The thiophene ring preferentially undergoes acylation at the α-position (C2), as the sulfur atom activates this position for electrophilic attack. acs.orgderpharmachemica.com A similar strategy is employed for substituted thiophenes; for instance, 1-(5-bromo-thiophen-2-yl)-propan-1-one is synthesized by reacting 2-bromothiophene with propionyl chloride and AlCl₃ in 1,2-dichloroethane. chemicalbook.com

Beyond Friedel-Crafts acylation, other methods exist for preparing thiophene-substituted carbonyls. These include the Paal-Knorr thiophene synthesis, which utilizes 1,4-dicarbonyl compounds and a sulfur source like phosphorus pentasulfide or Lawesson's reagent. derpharmachemica.comrsc.org Additionally, cyclocondensation reactions of α,β-unsaturated carbonyl compounds are widely used for preparing substituted thiophenes that can be further functionalized. dergipark.org.tr Another approach involves the reaction of thioacetomorpholides with α-bromo carbonyl compounds, which provides an efficient, one-step method for creating highly substituted thiophenes. researchgate.nettandfonline.com

The table below summarizes reaction conditions for the Friedel-Crafts synthesis of thiophene-propanone intermediates.

| Starting Material | Reagents | Catalyst | Solvent | Conditions | Product | Yield | Reference(s) |

| Thiophene | Propionyl chloride | AlCl₃ | Not Specified | Not Specified | 1-(Thiophen-2-yl)propan-2-one | Not Specified | |

| 2-Bromothiophene | Propionyl chloride | AlCl₃ | 1,2-dichloroethane | 0°C to room temp. | 1-(5-Bromo-thiophen-2-yl)-propan-1-one | 95% | chemicalbook.com |

Butyl Chain Derivatization for Amine Introduction

Once the thiophene-substituted carbonyl precursor is obtained, the next critical step is the introduction of the amine group onto the side chain. This transformation, known as derivatization, converts the carbonyl functional group into the desired amine.

Reductive amination is a primary and highly effective method for this conversion. This process involves reacting the carbonyl compound with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent. For the synthesis of the closely related analogue, 1-(thiophen-2-yl)propan-2-amine, the precursor 1-(thiophen-2-yl)propan-2-one is treated with ammonium acetate and sodium cyanoborohydride in methanol. This reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the final amine, yielding the product in 68-72% after purification. A similar reductive amination of 4-(thiophen-2-yl)butan-2-one (B15323309) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used to synthesize the isomeric 4-(thiophen-2-yl)butan-2-amine.

An alternative strategy for introducing the amine involves nucleophilic substitution. This multi-step pathway begins with the Friedel-Crafts alkylation of a thiophene, such as 2-bromothiophene, with a bifunctional alkylating agent like 1,4-dibromobutane. This reaction, catalyzed by AlCl₃, yields a bromoalkyl-substituted thiophene intermediate. In the subsequent step, this intermediate is treated with aqueous ammonia in a sealed reactor, where the ammonia acts as a nucleophile, displacing the bromine atom to form the primary amine.

The choice of derivatization technique can be influenced by the desired regiochemistry and the availability of starting materials. General derivatization processes in analytical chemistry often involve alkylation or acylation to modify analyte properties, such as polarity and volatility, for improved detection. libretexts.orgresearchgate.net These fundamental reactions underpin the synthetic strategies used to introduce amine groups into molecules. ddtjournal.com

The following table outlines various strategies for introducing an amine group to a thiophene-alkyl precursor.

| Starting Material | Reagent(s) | Method | Product | Yield | Reference(s) |

| 1-(Thiophen-2-yl)propan-2-one | Ammonium acetate, Sodium cyanoborohydride | Reductive Amination | 1-(Thiophen-2-yl)propan-2-amine | 68-72% | |

| 4-(Thiophen-2-yl)butan-2-one | NaBH₄ or LiAlH₄ | Reductive Amination | 4-(Thiophen-2-yl)butan-2-amine | Not Specified | |

| 4-Bromo-1-(thiophen-2-yl)butane | Aqueous ammonia (25% w/w), Tributylamine | Nucleophilic Substitution | 4-(Thiophen-2-yl)butan-1-amine | 68-72% |

Chemical Transformations and Reaction Pathways of 1 Thiophen 2 Yl Butan 2 Amine

Reactions Involving the Amine Functional Group

The primary amine group in 1-(Thiophen-2-yl)butan-2-amine (B146331) is a key site for nucleophilic reactions, enabling the formation of a wide array of derivatives through acylation, imine formation, and substitution reactions.

The primary amine of this compound readily undergoes N-acylation with various acylating agents to form the corresponding amides. This reaction is fundamental in organic chemistry for creating stable amide bonds. researchgate.net The reaction typically proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride, acid anhydride (B1165640), or carboxylic acid activated by a coupling agent. researchgate.netlibretexts.org

The general transformation can be represented as: this compound + Acylating Agent → N-[1-(Thiophen-2-yl)butan-2-yl]amide + Byproduct

The choice of acylating agent and reaction conditions can be tailored to achieve high yields. For instance, the use of highly reactive acid chlorides in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the HCl byproduct is a common and effective method. libretexts.org Alternatively, direct amidation with carboxylic acids can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or boronic acid catalysts. libretexts.orgorganic-chemistry.orgresearchgate.net A study in 2015 highlighted the use of (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a highly active catalyst for direct amidation at room temperature for a broad range of substrates. researchgate.net

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product Class | Reagent/Conditions |

|---|---|---|

| Acetyl chloride | N-Acetamide | Pyridine, 0°C to RT |

| Acetic anhydride | N-Acetamide | Base or Acid Catalyst |

| Benzoyl chloride | N-Benzamide | Triethylamine (B128534), CH₂Cl₂ |

| 4-Chlorobutanoic acid | N-(4-chlorobutanoyl)amide | Coupling Agent (e.g., DCC) |

As a primary amine, this compound reacts with aldehydes and ketones to form Schiff bases, also known as imines. This condensation reaction is typically reversible and often requires acid or base catalysis and the removal of water to drive the equilibrium toward the product. eijppr.comyoutube.com

The mechanism involves two main steps:

Carbinolamine Formation : The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to a tetrahedral intermediate called a carbinolamine. eijppr.com

Dehydration : The carbinolamine is then dehydrated (loses a molecule of water) to form the C=N double bond of the imine. This step is usually the rate-determining step of the reaction. eijppr.com

The reaction can be catalyzed by small amounts of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. youtube.com The formation of Schiff bases derived from thiophene (B33073) moieties is a well-established synthetic route. semanticscholar.orgnih.govresearchgate.net For example, thiophene-2-carbaldehyde (B41791) readily reacts with amines to form the corresponding Schiff bases. eijppr.comnih.gov

Table 2: Schiff Base Formation with Various Carbonyl Compounds

| Carbonyl Compound | Product Name |

|---|---|

| Benzaldehyde | N-[1-(Thiophen-2-yl)butan-2-yl]-1-phenylmethanimine |

| Acetone | N-[1-(Thiophen-2-yl)butan-2-yl]propan-2-imine |

| Thiophene-2-carbaldehyde | N-[1-(Thiophen-2-yl)butan-2-yl]-1-(thiophen-2-yl)methanimine |

| Cyclohexanone | N-Cyclohexylidene-1-(thiophen-2-yl)butan-2-amine |

The lone pair of electrons on the nitrogen atom makes this compound a competent nucleophile. It can participate in nucleophilic substitution reactions, particularly with alkyl halides (SN2 reaction). In these reactions, the amine attacks the electrophilic carbon atom of the alkyl halide, displacing the halide ion and forming a secondary amine salt. Subsequent deprotonation yields the free secondary amine.

This compound + R-X → [R-NH₂(CH(CH₃)CH₂-Thiophene)]⁺X⁻

To prevent further alkylation of the resulting secondary amine, which is often more nucleophilic than the starting primary amine, an excess of the primary amine is typically used. This type of reaction is fundamental for building more complex molecular structures by adding alkyl chains to the nitrogen atom. savemyexams.com

Table 3: Nucleophilic Substitution with Different Electrophiles

| Electrophile (R-X) | Product Class |

|---|---|

| Methyl iodide (CH₃I) | Secondary Amine (N-methyl derivative) |

| Benzyl bromide (C₆H₅CH₂Br) | Secondary Amine (N-benzyl derivative) |

| Propargyl bromide (HC≡CCH₂Br) | Secondary Amine (N-propargyl derivative) |

Transformations of the Thiophene Ring System

The thiophene ring is an aromatic heterocycle that can undergo reactions characteristic of electron-rich aromatic systems, as well as reactions involving the sulfur heteroatom.

The thiophene ring is more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the sulfur atom, which stabilizes the intermediate carbocation (arenium ion). dalalinstitute.com Substitution occurs preferentially at the α-positions (C2 and C5) because the positive charge in the intermediate is better delocalized. researchgate.net In this compound, the C2 position is already substituted, so electrophilic attack is strongly directed to the C5 position. The butan-2-amine substituent at C2 is an alkyl group, which is weakly activating and ortho-, para-directing; in the thiophene ring, this corresponds to directing to the C3 and C5 positions. The strong preference for α-substitution in thiophenes means the C5 position is the most likely site of reaction. researchgate.net

Common EAS reactions include:

Halogenation : Reaction with Br₂ or Cl₂ (often with a mild Lewis acid) leads to the 5-halo derivative.

Nitration : Typically requires milder conditions than for benzene, using reagents like acetyl nitrate (B79036) to avoid oxidation of the ring.

Sulfonation : Reaction with sulfuric acid or other sulfonating agents yields the thiophene-5-sulfonic acid.

Friedel-Crafts Acylation/Alkylation : Introduction of acyl or alkyl groups, usually at the C5 position, using an acyl chloride or alkyl halide with a Lewis acid catalyst.

Table 4: Electrophilic Aromatic Substitution on the Thiophene Ring

| Reaction | Reagent | Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) in CCl₄ | 1-(5-Bromo-thiophen-2-yl)butan-2-amine |

| Nitration | HNO₃ / Acetic Anhydride | 1-(5-Nitro-thiophen-2-yl)butan-2-amine |

| Acylation | Acetyl chloride / AlCl₃ | 1-(5-Acetyl-thiophen-2-yl)butan-2-amine |

The sulfur atom in the thiophene ring can be oxidized to form a thiophene S-oxide (a sulfoxide) and subsequently a thiophene S,S-dioxide (a sulfone). nih.gov The oxidation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). nih.gov

Thiophene-S-oxides are generally highly reactive and unstable intermediates. nih.gov They are not aromatic and behave like cyclic dienes, readily undergoing Diels-Alder dimerization reactions. nih.gov The stability of thiophene-S-oxides can be increased by the presence of bulky substituents at the 2- and 5-positions, which sterically hinder dimerization. nih.gov

Further oxidation of the S-oxide yields the corresponding thiophene S,S-dioxide (sulfone). These sulfones are also non-aromatic and reactive, often used as dienes in cycloaddition reactions. The oxidation of the thiophene ring in this compound would lead to these reactive intermediates, which could then be used in subsequent synthetic steps.

Cycloaddition Reactions (e.g., Diels-Alder)

The thiophene ring present in this compound can theoretically participate as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. pageplace.de However, the inherent aromaticity of the thiophene nucleus significantly reduces its reactivity as a diene compared to less aromatic counterparts like furan (B31954). nih.gov This low reactivity means that Diels-Alder reactions involving thiophene typically require forcing conditions, such as extremely high pressures or the use of catalysts, to proceed. ukim.mkresearchgate.net

The reaction involves a conjugated diene reacting with a dienophile to form a six-membered ring. pageplace.de For thiophene, successful cycloadditions have been achieved with powerful dienophiles like maleic anhydride or maleimide (B117702) derivatives, but often necessitate pressures above 10 kbar. nih.govresearchgate.net The first successful Diels-Alder reaction of thiophene with dicyanoacetylene required heating at 120 °C for two days and resulted in a low yield. nih.gov

Recent advancements have demonstrated that Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), can promote the Diels-Alder reaction of thiophene with N-phenylmaleimide at room temperature and atmospheric pressure. nih.govbohrium.com This catalytic method shows high stereoselectivity, preferentially forming the exo adduct. nih.govbohrium.com The choice of solvent and Lewis acid has been shown to have a dramatic effect on the reaction's success and yield. nih.govbohrium.com Theoretical studies using ab initio calculations have been employed to understand the high activation energy barrier and predict the reactivity of thiophene with various dienophiles. ukim.mk

While these studies are not performed on this compound itself, the principles governing the reactivity of the unsubstituted thiophene ring are directly applicable to the thiophene moiety in the title compound. The presence of the aminobutane side chain is not expected to sufficiently overcome the aromatic stability of the thiophene ring to allow for facile cycloaddition under standard conditions.

Table 1: Conditions for Diels-Alder Reactions of Thiophene

Explore the different experimental conditions that have been successfully used to facilitate the Diels-Alder reaction with the typically unreactive thiophene ring.

| Dienophile | Conditions | Catalyst/Promoter | Key Findings | Reference(s) |

| Maleic Anhydride | 100 °C, 15 kbar | High Pressure | First high-pressure adduct obtained. | researchgate.net |

| Dicyanoacetylene | 120 °C, 2 days | Thermal | Low yield (8%). | nih.gov |

| N-phenylmaleimide | Room Temp, Atm. Pressure | AlCl₃ | First adducts at atmospheric pressure; stereoselective for exo product. | nih.govbohrium.com |

| Maleimide | 17 kbar | High Pressure | Yields the exo-adduct in 60%. | researchgate.net |

Modifications of the Butyl Side Chain

The butylamine (B146782) side chain of this compound offers a prime site for synthetic modification, particularly at the primary amine group.

Alkylation and Structural Elongation

The primary amine of this compound is nucleophilic and can be readily alkylated to form secondary or tertiary amines. This transformation is a fundamental method for structural elongation and functionalization. Classical methods involve reaction with alkyl halides, though modern, more sustainable approaches utilize alcohols as alkylating agents through hydrogen auto-transfer or borrowing hydrogen reactions. researchgate.net

These reactions are typically catalyzed by transition metal complexes, such as those based on palladium, iridium, or ruthenium. researchgate.netmdpi.com For instance, a well-defined, air-stable palladium(II) catalyst has been shown to be effective for the N-alkylation of various amines with alcohols in the presence of a base like potassium tert-butoxide (KOtBu). researchgate.net Similarly, silver/molybdenum hybrid materials have been used for the alkylation of amines, carboxamides, and sulfonamides with alcohols, including thiophen-2-ylmethanol, achieving excellent yields. ionike.com

Structural elongation can be precisely controlled by the choice of the alkylating agent. For example, reaction with a haloalkanol (e.g., 4-chloro-1-butanol) would introduce a hydroxyl-terminated chain, providing a new site for further functionalization.

Table 2: Catalytic Systems for N-Alkylation of Amines with Alcohols

This table summarizes various catalytic systems that enable the efficient N-alkylation of amines using alcohols as green alkylating agents, a reaction applicable to the amine group in this compound.

| Catalyst System | Amine Substrate | Alcohol Substrate | Base | Key Features | Reference(s) |

| [Pd(L)Cl] (phosphine-free) | Aniline | Benzyl alcohol | KOtBu | Air-stable catalyst, H₂O is the only byproduct. | researchgate.net |

| [Ir(cod)Cl]₂ / Ligand | 2-Methylquinoline | Benzyl alcohol | t-BuOK | C(sp³)–H alkylation of methyl heteroarenes. | mdpi.com |

| Ag/Mo Hybrid Material | p-Toluenesulfonamide | Thiophen-2-ylmethanol | N/A | Heterogeneous, ligand-free catalyst, excellent yields (~90%). | ionike.com |

| Co(NNN)Br₂ complex | 2-Methylquinoline | Benzyl alcohol | t-BuOK | Utilizes earth-abundant cobalt catalyst. | mdpi.com |

Reduction of Unsaturated Moieties in Derivatives

Derivatives of this compound that contain sites of unsaturation within the butyl side chain can be converted to their saturated analogs through reduction reactions. For example, a hypothetical precursor such as 1-(thiophen-2-yl)but-3-en-2-amine could be reduced to this compound.

The reduction of carbon-carbon double or triple bonds is a well-established transformation in organic synthesis. A common and highly effective method is catalytic hydrogenation, which involves treating the unsaturated compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose.

Table 3: Methods for the Reduction of Unsaturated Moieties in Heterocyclic Derivatives

This table outlines common methods for the reduction of carbon-carbon double bonds in side chains of heterocyclic compounds, a reaction that could be applied to unsaturated derivatives of this compound.

| Substrate Type | Reagent(s) | Catalyst | Product Type | Key Features | Reference(s) |

| Acrylamide Derivative | H₂ | Pd/C | Saturated Amide | Standard catalytic hydrogenation. | |

| Acrylamide Derivative | LiAlH₄ | N/A | Saturated Amine | Reduces both amide and C=C bond. | |

| Vinyl-Heteroarene | Benzyl Alcohol | RuCl₃ | Alkyl-Heteroarene | Transfer hydrogenation using alcohol as H-source. | mdpi.com |

| Oxime | NaBH₃CN | N/A | Amine | Reduction of C=N double bond. | dtu.dk |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific experimental spectra for 1-(Thiophen-2-yl)butan-2-amine (B146331) are not widely published, the expected chemical shifts and splitting patterns can be predicted based on its molecular structure and established principles. creative-proteomics.comlibretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the thiophene (B33073) ring typically appear in the aromatic region (δ 6.8-7.5 ppm) and exhibit characteristic coupling patterns (doublet of doublets) due to their proximity to each other and the sulfur atom. The proton on the carbon bearing the amine group (CH-NH₂) would likely appear as a multiplet in the δ 2.5-3.5 ppm range. The adjacent methylene (B1212753) group (CH₂) in the butyl chain would also be a multiplet, further downfield than a typical alkane due to the influence of the nearby amine and thiophene ring. The terminal methyl (CH₃) group would present as a triplet around δ 0.9-1.0 ppm. The two protons of the primary amine (NH₂) often appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. libretexts.org

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms of the thiophene ring are expected to resonate in the δ 120-145 ppm range. researchgate.netrsc.orgrsc.org The carbon atom attached to the nitrogen (C2 of the butane (B89635) chain) would be found in the δ 45-60 ppm region. The other carbons of the butyl chain (C1, C3, and C4) would appear at progressively higher fields (lower ppm values), with the terminal methyl carbon being the most shielded. openstax.org

Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | |||

|---|---|---|---|---|

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Thiophene-H (3 positions) | ~6.8 - 7.5 | dd, t, dd | Thiophene-C (4 positions) | ~120 - 145 |

| -CH(NH₂)- | ~2.8 - 3.5 | m (multiplet) | -CH(NH₂)- | ~45 - 60 |

| -CH₂-Thiophene | ~2.7 - 3.1 | m (multiplet) | -CH₂-Thiophene | ~35 - 45 |

| -CH₂-CH₂-CH₃ | ~1.4 - 1.7 | m (multiplet) | -CH₂-CH₂-CH₃ | ~20 - 30 |

| -CH₃ | ~0.9 - 1.0 | t (triplet) | -CH₃ | ~10 - 15 |

| -NH₂ | Variable | br s (broad singlet) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce structural information. The molecular weight of this compound is 155.26 g/mol . chemblink.com

In electron ionization (EI) mass spectrometry, the compound is expected to produce a molecular ion peak (M⁺) at m/z 155, which is characteristic of a molecule with an odd number of nitrogen atoms. openstax.orglibretexts.org The fragmentation of aliphatic amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com For this compound, two primary α-cleavage pathways are possible, leading to characteristic fragment ions. Additionally, fragmentation involving the thiophene ring can occur. tandfonline.comnih.gov

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 155 | [C₈H₁₃NS]⁺ | Molecular Ion (M⁺) |

| 126 | [M - C₂H₅]⁺ | α-cleavage: Loss of an ethyl radical |

| 97 | [C₅H₅S]⁺ | Cleavage to form thienylmethyl cation |

| 84 | [C₄H₁₀N]⁺ | α-cleavage: Loss of thienylmethyl radical |

| 44 | [C₂H₆N]⁺ | α-cleavage with rearrangement |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is highly effective for identifying the functional groups present. For this compound, the key functional groups are the primary amine, the alkyl chain, and the aromatic thiophene ring.

The IR spectrum is expected to show characteristic absorption bands. A primary amine typically displays two sharp-to-medium bands in the 3300–3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. orgchemboulder.comtutorchase.com An N-H bending (scissoring) vibration is expected between 1580 and 1650 cm⁻¹. orgchemboulder.com The C-H stretching of the alkyl part of the molecule will appear just below 3000 cm⁻¹, while the C-H stretching of the thiophene ring will appear just above 3000 cm⁻¹. The C-N stretching of an aliphatic amine typically gives a medium to weak absorption in the 1020-1250 cm⁻¹ range. orgchemboulder.com

Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine | Medium, Sharp (two bands) |

| ~3050 - 3150 | C-H Stretch | Thiophene Ring | Weak to Medium |

| ~2850 - 2960 | C-H Stretch | Alkyl Chain (CH₃, CH₂, CH) | Medium to Strong |

| ~1580 - 1650 | N-H Bend (Scissoring) | Primary Amine | Medium to Strong |

| ~1400 - 1500 | C=C Stretch | Thiophene Ring | Medium |

| ~1020 - 1250 | C-N Stretch | Aliphatic Amine | Weak to Medium |

| ~665 - 910 | N-H Wag | Primary Amine | Broad, Strong |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, various chromatographic methods are essential for purification after synthesis and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. Due to the presence of the UV-absorbing thiophene ring, HPLC with a UV detector is a suitable method for analyzing this compound. thermofisher.com A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated and yields sharp, symmetrical peaks. nih.govresearchgate.net The retention time is a characteristic property under specific conditions but would need to be determined experimentally.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile compounds. nih.govdicp.ac.cn this compound is sufficiently volatile to be analyzed by GC. This technique can be used to assess purity by separating the main compound from any volatile impurities or starting materials. To improve peak shape and reduce interactions with the column, primary amines are sometimes derivatized before GC analysis, for instance, by acylation or silylation. future4200.comrsc.org

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily to monitor the progress of chemical reactions and to get a preliminary assessment of a sample's purity. researchgate.net For an amine like this compound, a silica (B1680970) gel plate is typically used as the stationary phase. operachem.com The mobile phase, or eluent, would likely be a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). sciencemadness.org Adding a small amount of a base like triethylamine (B128534) to the eluent can often improve the separation and prevent the streaking of amine spots. sciencemadness.org The spots can be visualized under UV light due to the thiophene ring or by staining with an amine-specific reagent like ninhydrin. niscpr.res.inoiv.int

X-ray Diffraction Analysis for Solid-State Structural Determination

In a hypothetical X-ray diffraction analysis of this compound, the resulting data would be used to generate a detailed crystallographic information file (CIF). This file contains specific parameters that define the crystal lattice and the atomic coordinates within it.

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1047.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.185 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray diffraction experiment. Actual values would need to be determined experimentally.

The determination of the crystal structure of related compounds, such as copper(II) complexes with thiophene-containing ligands, further underscores the utility of XRD in confirming molecular geometry and understanding intermolecular interactions. rsc.org The insights gained from such analyses are critical for fields ranging from materials science to medicinal chemistry.

Impurity Profiling and Quantitative Analysis Methodologies

Impurity profiling, the identification and quantification of impurities in a substance, is a critical aspect of chemical analysis, particularly in the pharmaceutical industry where even trace amounts of impurities can impact efficacy and safety. researchgate.netijpsr.com For this compound, a comprehensive impurity profile would involve the use of various analytical techniques to detect and quantify any organic or inorganic impurities that may be present from the synthesis process or degradation. conicet.gov.ar

Common Impurities and Their Origins:

Impurities in a chemical substance can originate from several sources, including:

Starting materials: Unreacted reagents or impurities present in the initial materials. conicet.gov.ar

Intermediates: By-products formed during the synthesis.

Reagents and catalysts: Residual amounts of substances used to facilitate the reaction.

Degradation products: Compounds formed due to the breakdown of the target molecule over time or under certain conditions. researchgate.net

Analytical Techniques for Impurity Profiling and Quantification:

A combination of chromatographic and spectroscopic methods is typically employed for robust impurity profiling.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. researchgate.net A validated HPLC method would be developed to separate this compound from its potential impurities. Different detectors, such as UV-Vis or mass spectrometry (MS), can be coupled with HPLC for enhanced sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a highly sensitive and selective technique for identifying and quantifying trace-level impurities. unipd.itscispace.com Tandem mass spectrometry (LC-MS/MS) provides even greater specificity by fragmenting the ions and analyzing the resulting patterns. A rapid LC-MS/MS method has been developed for the detection of numerous novel psychoactive substances, demonstrating the power of this technique in analyzing complex mixtures. unipd.it

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a powerful analytical tool. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column, with the MS detector providing identification and quantification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an invaluable tool for the structural elucidation of impurities once they are isolated. conicet.gov.ar Both ¹H and ¹³C NMR can provide detailed information about the molecular structure of an unknown compound.

Quantitative Analysis:

Once impurities are identified, quantitative analysis is performed to determine their concentration. This typically involves creating a calibration curve using certified reference standards of the impurities. The International Council for Harmonisation (ICH) provides guidelines on the thresholds for reporting, identifying, and qualifying impurities in new drug substances. conicet.gov.ar

Example of a Quantitative Analysis Method:

A validated LC-MS/MS method could be used for the quantitative analysis of this compound and its key impurities. The method would be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Hypothetical Quantitative Analysis Parameters:

| Parameter | Value |

| Instrumentation | UHPLC-HRMS explorationpub.com |

| Column | C18 reversed-phase unipd.it |

| Mobile Phase | Gradient of acetonitrile and water with formic acid unipd.it |

| Limit of Detection (LOD) | 0.1 ng/mL researchgate.net |

| Limit of Quantification (LOQ) | 0.3 ng/mL researchgate.net |

| Linearity (R²) | >0.99 |

| Accuracy (Recovery %) | 80-120% explorationpub.com |

Note: This data is illustrative and based on typical performance characteristics of such methods.

The development and validation of such analytical methods are crucial for ensuring the quality and consistency of this compound used in research and development.

Computational Chemistry and Theoretical Investigations of 1 Thiophen 2 Yl Butan 2 Amine

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a staple in computational chemistry for predicting molecular properties and reactivity. DFT calculations for 1-(Thiophen-2-yl)butan-2-amine (B146331) would provide a foundational understanding of its electronic characteristics.

Molecular Geometry Optimization and Conformation Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformation analysis is particularly important for this molecule due to the flexible butylamine (B146782) side chain. Different rotations around the single bonds can lead to various conformers, each with a distinct energy level. Computational methods can identify the global minimum energy conformation, which is the most stable and likely most populated form of the molecule at equilibrium.

While specific experimental or calculated geometric parameters for this compound are not readily found, studies on similar thiophene (B33073) derivatives show that the bond lengths and angles within the thiophene ring are close to those observed in related structures. The optimization would likely be performed using a functional like B3LYP with a basis set such as 6-311G(d,p), a common combination for organic molecules.

Illustrative Data Table of Optimized Geometrical Parameters (Hypothetical) This table illustrates the type of data obtained from a geometry optimization calculation. Values are hypothetical.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C-S (Thiophene) | 1.72 |

| Bond Length | C=C (Thiophene) | 1.37 |

| Bond Length | C-C (Thiophene) | 1.43 |

| Bond Length | C-N (Amine) | 1.47 |

| Bond Angle | C-S-C (Thiophene) | 92.5 |

| Bond Angle | C-C-N (Amine) | 110.2 |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the nitrogen atom of the amine group. The LUMO would likely be distributed over the thiophene ring's anti-bonding orbitals.

Analysis of related thiophene derivatives using DFT calculations reveals that the HOMO-LUMO energy gap for similar compounds is typically in the range of 3.44 to 4.65 eV, reflecting stable structures.

Illustrative Data Table of FMO Properties (Hypothetical) This table shows representative data from an FMO analysis. Values are hypothetical.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -0.9 |

| Energy Gap (ΔE) | 5.3 |

Electrostatic Potential Surface (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

On an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack. For this compound, the most negative potential (red) is expected around the sulfur atom in the thiophene ring and the nitrogen atom of the amine group, due to their lone pairs of electrons. The most positive potential (blue) would be located around the hydrogen atoms of the amine group.

Molecular Dynamics and Simulation Studies of Conformational Landscapes

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. An MD simulation would model the atomic movements of this compound, revealing its conformational landscape—the full range of shapes the molecule can adopt at a given temperature.

For this molecule, MD simulations would be particularly useful for exploring the flexibility of the butylamine side chain and its spatial relationship with the thiophene ring. This can reveal transient, higher-energy conformations that might be important for receptor binding or chemical reactions. Such studies can uncover "hidden" conformations that are not apparent from simple geometry optimization. Although specific MD studies on this compound are lacking, this technique remains a powerful tool for understanding its dynamic nature.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)

The way molecules pack together in a solid state is governed by intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions within a crystal lattice. The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

Illustrative Data Table of Hirshfeld Surface Contact Contributions (Hypothetical) This table shows the percentage contribution of different intermolecular contacts to the Hirshfeld surface, a typical output of such analysis. Values are hypothetical.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.5 |

| C···H / H···C | 25.0 |

| N···H / H···N | 18.5 |

| S···H / H···S | 8.0 |

| Other | 3.0 |

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry offers reliable methods for predicting spectroscopic data, which can be used to confirm experimental findings and aid in the structural elucidation of new compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. Comparing these calculated shifts with experimental spectra helps to validate the computed molecular structure. For many organic molecules, a strong linear correlation between theoretical and experimental shifts is observed.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. These calculations help in assigning specific vibrational modes (e.g., N-H stretching, C=C stretching) to the observed experimental bands.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to its absorption in the UV-Visible spectrum. This analysis provides information on the energies of these transitions and the orbitals involved, such as π→π* transitions within the thiophene ring.

While specific predicted spectra for this compound are not published, the application of these computational techniques would be a standard and essential part of its characterization.

Molecular Docking for Ligand-Target Interaction Hypothesis Generation in Biochemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule ligand and a protein's binding site. In the context of this compound, while direct molecular docking studies are not extensively reported in the public domain, analysis of structurally similar thiophene derivatives provides a strong basis for generating hypotheses about its potential biochemical targets and binding interactions.

Hypothesized Interaction with Monoamine Oxidases (MAO)

A significant body of research focuses on thiophene-containing compounds as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters. The structural similarity of this compound to known MAO inhibitors suggests it could also bind to these enzymes.

It has been observed that the presence of a thiophene scaffold can increase selectivity for MAO-B over MAO-A. researchgate.netnih.gov This selectivity is attributed to the specific topology of the MAO-B active site, which features a bipartite hydrophobic pocket.

Predicted Binding Mode and Key Interactions

Based on docking studies of analogous compounds, a hypothetical binding mode for this compound within the active site of MAO-B can be proposed. The thiophene ring is likely to engage in hydrophobic interactions with key aromatic residues in the active site.

In silico studies of other thiophene derivatives targeting MAO-B have identified specific amino acid residues that are crucial for binding. These interactions often involve aromatic stacking and hydrogen bonds. For example, studies on heterocyclic derived conjugated dienones containing a thiophene scaffold revealed interactions with residues such as Pro102 and Tyr435 through aromatic hydrogen bonds. nih.gov Another study highlighted contacts with Tyr326 and Phe343. nih.gov

For this compound, the following interactions are hypothesized:

Thiophene Ring: The thiophene ring is expected to orient itself within the hydrophobic cavity of the MAO-B active site, forming π-π stacking or hydrophobic interactions with surrounding aromatic amino acid residues.

Amine Group: The primary amine group is a critical feature, likely forming a key hydrogen bond with a carbonyl oxygen of a flavin adenine (B156593) dinucleotide (FAD) cofactor or with the side chains of nearby amino acids. This interaction would be crucial for anchoring the ligand in the binding pocket.

The table below summarizes molecular docking results for structurally related thiophene derivatives, providing a basis for the hypothesized interactions of this compound with MAO-B.

| Compound Class | Target Protein | Key Interacting Residues (Predicted) | Predicted Binding Affinity (Example) | Reference |

| Thiophene-based Chalcones | MAO-B | - | -8.46 kcal/mol | researchgate.net |

| Heterocyclic Dienones | MAO-B | Pro102, Tyr435, Tyr326, Phe343 | -9.90 to -10.13 kcal/mol | nih.gov |

| Thiophene-derived Schiff Bases | E. coli DNA gyrase | - | - | acs.orgresearchgate.net |

| 2-(Thiophen-2-yl)-1H-indoles | HIV-1 Reverse Transcriptase | - | IC₅₀ = 3.54 nM (for a derivative) | nih.gov |

Note: The binding affinities and interacting residues are for the specific derivatives studied in the referenced literature and serve as a basis for hypothesizing the interactions of this compound.

These computational predictions, derived from studies on analogous compounds, provide a valuable starting point for experimental validation. Techniques such as in vitro enzyme inhibition assays would be necessary to confirm the inhibitory activity of this compound against MAO-A and MAO-B and to quantify its potency and selectivity. Further structural biology studies, such as X-ray crystallography of the ligand-enzyme complex, would be required to definitively elucidate the binding mode.

Role As a Ligand in Coordination Chemistry

Design and Synthesis of Metal Complexes with 1-(Thiophen-2-yl)butan-2-amine (B146331) Derivatives

The synthesis of metal complexes using derivatives of this compound often begins with the formation of a Schiff base ligand. This is typically achieved through the condensation reaction of a primary amine, such as a derivative of this compound, with an aldehyde or ketone. irejournals.comscielo.org.zaijcrt.org For instance, Schiff base ligands can be prepared by reacting 1-(thiophen-2-yl)ethanone with various diamines like ethane-1,2-diamine, propane-1,3-diamine, or butane-1,4-diamine in an equimolar ratio. nih.govtandfonline.com Similarly, the condensation of thiophene-2-carboxaldehyde with amines like 2-amino-6-picoline or N¹,N¹-diethylethane-1,2-diamine also yields Schiff base ligands. tandfonline.comnih.gov

Once the ligand is synthesized and purified, the metal complexes are typically prepared by reacting the Schiff base ligand with a metal salt, often a chloride or acetate (B1210297) salt of a transition metal such as Co(II), Ni(II), Cu(II), or Zn(II). nih.govtandfonline.comimist.ma The reaction is commonly carried out in a suitable solvent like ethanol (B145695) or methanol, and the mixture is often refluxed for several hours to ensure the completion of the reaction. nih.govnih.gov The resulting solid metal complex can then be filtered, washed, and dried. nih.gov The stoichiometry of the resulting complexes can vary, with common metal-to-ligand ratios being 1:1, 1:2, or even forming binuclear complexes depending on the nature of the ligand and the reaction conditions. irejournals.comnih.govresearchgate.net

For example, a series of Co(II), Ni(II), Cu(II), and Zn(II) complexes were synthesized from Schiff bases derived from 1-(thiophen-2-yl)ethanone and various diamines. nih.govtandfonline.com Another study reports the synthesis of metal(II) complexes with a Schiff base ligand derived from the condensation of thiophene-2-carboxaldehyde and 2-amino-6-picoline. tandfonline.com The synthesis of binuclear Cu(II), Co(II), Ni(II), and Zn(II) complexes has also been achieved using bicompartmental ONO donor ligands obtained from the condensation of 3-chloro-6-substituted benzo[b]thiophene-2-carbohydrazides and 4,6-diacetylresorcinol. researchgate.net

Ligand Binding Modes and Chelation Properties (e.g., Tridentate Ligands, Schiff Base Complexes)

Schiff base ligands derived from thiophene-containing precursors exhibit a variety of binding modes and chelation properties, which are crucial in determining the geometry and stability of the resulting metal complexes. irejournals.com The coordination typically involves the azomethine nitrogen atom (-C=N-) and other donor atoms present in the ligand's framework, such as oxygen, sulfur, or another nitrogen atom. irejournals.comresearchgate.net

Tridentate Ligands: A common coordination mode for these ligands is tridentate, where the ligand binds to the metal ion through three donor atoms. For instance, Schiff bases derived from 1-(thiophen-2-yl)ethanone and diamines can act as tridentate ligands, coordinating through the azomethine nitrogen, a deprotonated ammine nitrogen, and the sulfur atom of the thiophene (B33073) ring. nih.govtandfonline.com This ONO donor set is also seen in ligands derived from the condensation of 3-chloro-6-substituted benzo[b]thiophene-2-carbohydrazides and 4,6-diacetylresorcinol, which form binuclear complexes. researchgate.net The formation of a stable five- or six-membered chelate ring is a driving force for this type of coordination.

Bidentate and Monodentate Ligands: In some cases, these Schiff base ligands can also act as bidentate or even monodentate ligands. Bidentate coordination often occurs through the azomethine nitrogen and another donor atom, such as a phenolic oxygen. researchgate.net For example, a Schiff base ligand synthesized from quinoline-2-carboxaldehyde and 2-aminobenzimidazole (B67599) was found to be bidentate. researchgate.net Monodentate coordination, although less common, can occur where the ligand binds to the metal center solely through the azomethine nitrogen. tandfonline.com

Schiff Base Complexes: The formation of Schiff base complexes is a versatile method for creating stable coordination compounds. The imine or azomethine group (-C=N-) is a key feature of these ligands, and its nitrogen atom is a primary coordination site. researchgate.net The electronic properties of the substituents on the Schiff base ligand can influence the stability and reactivity of the metal complexes. irejournals.com The versatility of Schiff base ligands allows for the formation of both mononuclear and binuclear metal complexes with varied geometries. irejournals.com

Two new pincer azomethine-thiophene ligands with an SN2 donor set were synthesized and found to form complexes with Ni(II) and Pd(II). ulisboa.pt Another study reported a new Cu(II) complex with a tridentate acylhydrazone ligand derived from o-vanillin and 2-thiophecarbohydrazide. mdpi.com

Spectroscopic and Structural Characterization of Metal Complexes

A variety of spectroscopic and analytical techniques are employed to elucidate the structure and bonding of metal complexes with this compound derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. A key indicator of coordination is the shift in the stretching frequency of the azomethine group (ν(C=N)) upon complexation. This band typically shifts to a lower or higher frequency in the complex's spectrum compared to the free ligand, indicating the involvement of the azomethine nitrogen in coordination. nih.govnih.gov For instance, in some complexes, the ν(C=N) vibration shifted from 1613 cm⁻¹ in the free ligand to the 1644–1630 cm⁻¹ range in the complexes. nih.gov The appearance of new bands in the far-IR region, which are absent in the ligand's spectrum, can be assigned to metal-nitrogen (ν(M-N)) and metal-sulfur (ν(M-S)) stretching vibrations, further confirming coordination. nih.govimist.ma The presence of coordinated water molecules can be identified by a broad band in the 3340–3442 cm⁻¹ region. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes. The chemical shifts of the protons and carbons in the vicinity of the coordination sites can change upon complexation, providing further evidence of bonding. nih.govnih.gov However, for paramagnetic complexes, such as those of Co(II), obtaining well-resolved NMR spectra can be challenging. nih.gov

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and helps in determining the coordination geometry. The spectra of the complexes typically show bands corresponding to π → π* and n → π* transitions within the ligand, which may be shifted upon coordination. scielo.org.zanih.gov Additionally, d-d transitions of the metal ion can often be observed in the visible region, and their positions and intensities are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). tandfonline.comresearchgate.net

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight and stoichiometry of the synthesized ligands and complexes. researchgate.netnih.gov

Other Techniques: Other techniques such as elemental analysis (CHN), molar conductivity measurements, magnetic susceptibility measurements, and thermogravimetric analysis (TGA) are also routinely used to further characterize these complexes. nih.govresearchgate.netnih.gov Molar conductance values help to determine whether the complexes are electrolytic or non-electrolytic in nature. tandfonline.comresearchgate.net Magnetic susceptibility measurements provide information about the number of unpaired electrons in the metal center, which aids in determining the geometry of the complex. tandfonline.comnih.gov TGA can reveal the thermal stability of the complexes and the presence of coordinated or lattice water molecules. nih.govresearchgate.net

Electronic and Geometric Structure Analysis of Coordination Compounds

The electronic and geometric structures of coordination compounds derived from this compound are intricately linked and dictate their physical and chemical properties.

Geometric Structures: The coordination geometry around the metal ion in these complexes is determined by the nature of the metal ion, the denticity and steric bulk of the ligand, and the reaction conditions. Common geometries observed include octahedral, square planar, and tetrahedral.

Octahedral Geometry: This is a common geometry for many transition metal complexes, particularly those of Co(II) and Ni(II). nih.govresearchgate.net It is often achieved when the metal ion is coordinated to two tridentate ligands or one hexadentate ligand. For example, magnetic moment and electronic spectra studies have suggested an octahedral structure for several Co(II) and Ni(II) complexes. scielo.org.za

Square Planar Geometry: This geometry is frequently observed for Cu(II) and Ni(II) complexes. tandfonline.comresearchgate.net For instance, a Cu(II) complex with a tridentate acylhydrazone ligand derived from thiophene was found to have a nearly square planar environment around the copper center. mdpi.com

Tetrahedral Geometry: Tetrahedral geometry is also observed, particularly for Zn(II) and some Co(II) complexes. tandfonline.comnih.gov X-ray diffraction studies have revealed a distorted tetrahedral geometry for some Zn(II) and Cd(II) complexes. nih.govacs.org

In some cases, more complex structures such as dimeric or polymeric complexes can form. researchgate.netitn.pt For example, a dimeric Cu(II) complex was formed with a thiophene-based salen-type ligand. researchgate.net

Electronic Structure Analysis: Computational methods, particularly Density Functional Theory (DFT), are widely used to analyze the electronic structure of these coordination compounds. nih.govjournalajacr.com These calculations can provide insights into the distribution of electron density, the nature of the metal-ligand bonds, and the energies of the molecular orbitals (HOMO and LUMO). journalajacr.comresearchgate.net

The electronic properties of the ligand, such as the presence of electron-donating or electron-withdrawing groups, can significantly influence the electronic structure of the complex. irejournals.com This, in turn, affects the redox properties and reactivity of the coordination compound. For instance, the introduction of a thiophene ring can lower the oxidation potentials of the corresponding transition metal complexes. itn.pt

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides information about the chemical reactivity and kinetic stability of the molecules. researchgate.net The energy gap between the HOMO and LUMO is an important parameter that relates to the electronic properties and stability of the complex. nih.gov

Applications in Organic Synthesis and Advanced Materials Science

Building Block for Complex Organic Molecular Architectures

The inherent reactivity of the amine and the thiophene (B33073) core in 1-(Thiophen-2-yl)butan-2-amine (B146331) suggests its potential as a foundational element for constructing intricate molecular designs.

Thiophene and its derivatives are crucial starting materials for the synthesis of a wide array of heterocyclic compounds. derpharmachemica.comoszk.hu The Paal-Knorr synthesis, for instance, is a classic method for preparing pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. rsc.org While direct examples involving this compound are not prevalent in the literature, the amine functionality allows for its participation in condensation reactions to form new heterocyclic rings. For example, a general strategy for synthesizing 2-thienyl-substituted pyrroles involves the reaction of 4-oxo-(2-thienyl)butanoic acid with various primary amines. rsc.org This highlights a potential pathway where a derivative of this compound could be employed to generate more complex, fused heterocyclic systems. The development of new synthetic methods for creating 2-(2′-thienyl)pyrroles remains an important and challenging area of research due to often low yields and modest regioselectivity. rsc.org

Furthermore, biocatalytic methods, such as the lipase-catalyzed trimolecular condensation of heterocyclic aldehydes, acetone, and primary aromatic amines, have been used to create new Mannich bases containing thiophene rings. nih.gov This eco-friendly approach could potentially be adapted for reactions involving this compound to produce novel heterocyclic structures. The synthesis of various heterocyclic scaffolds with potential biological activities is an active area of research, with thiophene being a key nucleus in many pharmacologically active compounds. derpharmachemica.com

Combinatorial chemistry has become an essential tool in drug discovery, enabling the rapid synthesis of large libraries of diverse compounds to identify new therapeutic leads. nih.govresearchgate.net The structural features of this compound make it an attractive scaffold for generating such libraries. A scaffold is a core molecular structure to which various substituents can be attached to create a family of related compounds.

The amine group of this compound provides a convenient handle for derivatization through reactions like amidation or reductive amination. organic-chemistry.org By reacting the amine with a diverse set of carboxylic acids or aldehydes, a library of compounds with varying side chains can be generated. The thiophene ring also offers positions for further functionalization, allowing for the exploration of a broader chemical space. While specific examples of large-scale combinatorial libraries built upon this compound are not detailed in the reviewed literature, the principles of combinatorial synthesis strongly support its potential in this area. dtu.dk The goal of creating such libraries is to systematically explore structure-activity relationships and discover molecules with desired biological or material properties. nih.gov

Precursor for Functional Organic Materials

The electronic properties of the thiophene ring make it a highly desirable component in the design of functional organic materials. Thiophene derivatives have been extensively used in the development of materials for electronics and other advanced applications. mdpi.com

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with ordered structures and high surface areas, making them promising for applications in gas storage, catalysis, and electronics. nih.govwikipedia.org Thiophene-based building blocks are of particular interest for COFs due to their electronic properties. mdpi.comresearchgate.net The synthesis of COFs typically involves the condensation of multitopic building blocks, such as boronic acids and aldehydes or amines, to form a periodic network. nih.govtcichemicals.com

While there are no specific reports on the use of this compound as a linker in COF synthesis, the amine functionality suggests its potential to be incorporated into imine-linked or β-ketoenamine-linked COFs. tcichemicals.com For example, thiophene-based COFs have been synthesized through the condensation of thiophene-containing dialdehydes with triamine linkers. mdpi.com The incorporation of the thiophene unit into the COF backbone can impart favorable electronic properties, and the porosity of the material can be tuned by the geometry of the linkers. nih.govnih.gov The development of new thiophene-based COFs is an active area of research, with a focus on designing materials with enhanced stability and functionality. rsc.org

Table 1: Examples of Thiophene-Based Building Blocks in COF Synthesis

| Building Block | Linkage Type | Resulting COF Properties | Reference |

| 2,5-Thiophenediboronic acid | Boronate ester | Crystalline, porous, defect-prone | nih.gov |

| Thieno[3,2-b]thiophene-2,5-dicarbaldehyde | Imine | Semicrystalline, photocatalytic activity | mdpi.com |

| 2,5-Dicyanothiophene | Triazine | Porous, broad light absorption | mdpi.com |

This table presents examples of thiophene derivatives used in COF synthesis to illustrate the general approach, as direct use of this compound is not documented.

Thiophene-containing molecules are workhorses in the field of organic electronics due to their excellent charge transport properties and environmental stability. The sulfur atom in the thiophene ring enhances intermolecular interactions, which is beneficial for charge mobility in organic semiconductors.

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are used as host materials, emitting materials, and charge-transporting materials in OLEDs. nih.govrsc.org While the specific use of this compound in OLEDs is not reported, related thiophene-containing amines and other derivatives are investigated for their potential in this application.

Organic Field-Effect Transistors (OFETs): The performance of OFETs is highly dependent on the molecular packing and electronic properties of the organic semiconductor. Thiophene-based small molecules and polymers are among the most studied materials for p-type (hole-transporting) OFETs. mdpi.comrsc.org The ability to functionalize the thiophene core allows for the tuning of the material's properties to optimize device performance.

Organic Solar Cells (OSCs): In OSCs, thiophene derivatives are commonly used as the electron-donating material in the photoactive layer. nih.govchinesechemsoc.org The broad absorption and good charge-donating ability of thiophene-based polymers and small molecules contribute to efficient light harvesting and power conversion. researchgate.net

Table 2: Performance of Selected Thiophene-Based Materials in Organic Electronics

| Material Type | Application | Key Performance Metric | Reference |

| Thieno[2,3-b]thiophene small molecule | OFET | Hole mobility of 0.42 cm²/Vs | rsc.org |

| Nonfullerene acceptor with thiophene units | OSC | Power conversion efficiency of 14.11% (in tandem cell) | nih.gov |

| Radical-based NIR emitter | OLED | External quantum efficiency of 3.9% (>800 nm) | rsc.org |

This table showcases the performance of various thiophene derivatives in organic electronic devices, as specific data for this compound is unavailable.